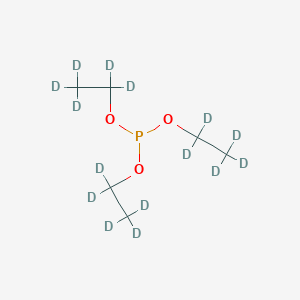
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite: is a chemical compound with the molecular formula C6H15O3P. It is a derivative of tris(ethyl) phosphite where the hydrogen atoms in the ethyl groups are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(1,1,2,2,2-pentadeuterioethyl) phosphite typically involves the reaction of phosphorus trichloride with deuterated ethanol (C2D5OH) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as:
PCl3+3C2D5OH→P(OC2D5)3+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and phosphorus trichloride, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions:
Oxidation: Tris(1,1,2,2,2-pentadeuterioethyl) phosphite can undergo oxidation to form tris(1,1,2,2,2-pentadeuterioethyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and deuterated ethanol.
Substitution: It can participate in substitution reactions where the deuterated ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2) under mild conditions.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Substitution: Various alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Tris(1,1,2,2,2-pentadeuterioethyl) phosphate.
Hydrolysis: Phosphorous acid and deuterated ethanol.
Substitution: Corresponding tris(alkyl/aryl) phosphites.
科学研究应用
Chemistry: Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds. It is also employed in the study of reaction mechanisms involving phosphite esters.
Biology and Medicine: In biological research, this compound is used as a tracer in metabolic studies due to the presence of deuterium. It helps in understanding the metabolic pathways and the fate of phosphite esters in biological systems.
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.
作用机制
The mechanism of action of tris(1,1,2,2,2-pentadeuterioethyl) phosphite involves its interaction with various molecular targets, primarily through its phosphite ester group. It can act as a ligand in coordination chemistry, forming complexes with transition metals. In biological systems, it can be metabolized to release deuterated ethanol and phosphorous acid, which can then participate in various biochemical pathways.
相似化合物的比较
- Tris(ethyl) phosphite
- Tris(isopropyl) phosphite
- Tris(butyl) phosphite
Comparison: Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. The deuterium atoms make the compound more stable and less reactive, which is advantageous in certain applications such as NMR spectroscopy and metabolic studies.
属性
IUPAC Name |
tris(1,1,2,2,2-pentadeuterioethyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBKCUKTQZUTL-NLBPYYKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
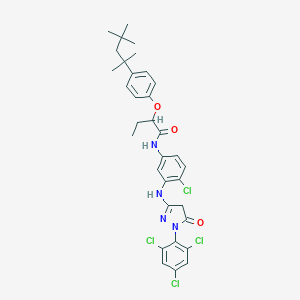
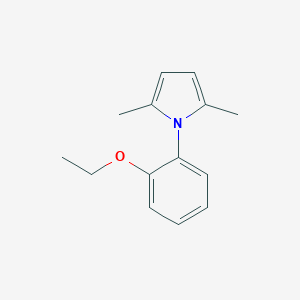
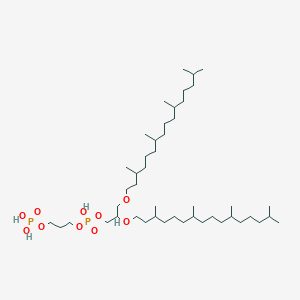
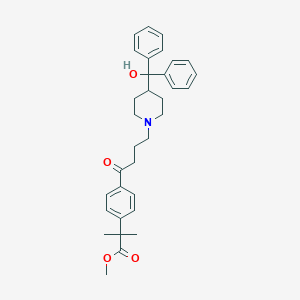
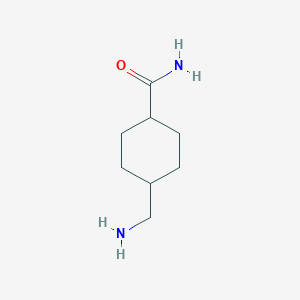
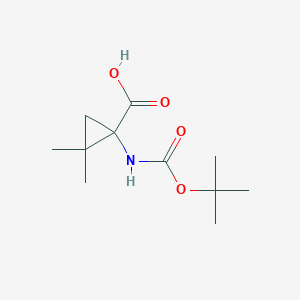
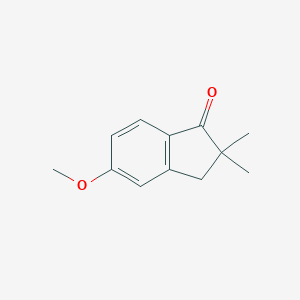
![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)
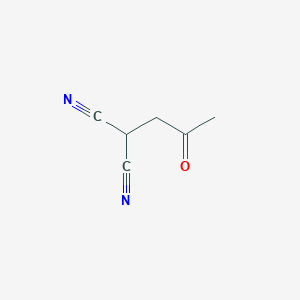
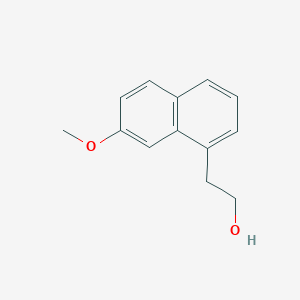
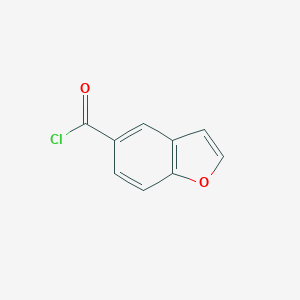
![N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide](/img/structure/B45508.png)
